molecular formula C25H28N4O4S2 B2586394 N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 1019103-10-6

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2586394
CAS RN: 1019103-10-6
M. Wt: 512.64
InChI Key: TYCMJBIGACRHFD-UHFFFAOYSA-N
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Description

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C25H28N4O4S2 and its molecular weight is 512.64. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research on compounds with similar structures has focused on their molecular interactions with specific receptors. For instance, studies on cannabinoid receptor antagonists have detailed the molecular interactions and developed pharmacophore models, suggesting potential applications in understanding receptor-ligand interactions and drug design (Shim et al., 2002).

Anticholinesterase Effects

Pyrazoline derivatives have been evaluated for their anticholinesterase effects, indicating potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease (Altıntop, 2020).

Anticancer Activity

Studies on novel substituted 2-oxo-2H-chromenylpyrazolecarboxylates have shown anticancer activity, suggesting the compound's potential use in cancer research and therapy (Kumar et al., 2013).

Antimicrobial Evaluation

New heterocyclic compounds incorporating pyrazole, piperidine, and aniline moieties have been synthesized and evaluated for their antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Othman, 2013).

Electrochemical Studies

Research on Mannich bases bearing a pyrazolone moiety has included electrochemical studies, suggesting applications in electrochemical sensors or probes for biological and chemical analysis (Naik et al., 2013).

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S2/c1-17-7-6-8-23(18(17)2)29-24(21-15-34(31)16-22(21)27-29)26-25(30)19-9-11-20(12-10-19)35(32,33)28-13-4-3-5-14-28/h6-12H,3-5,13-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCMJBIGACRHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide

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